molecular formula C10H19NO3 B054581 1-Boc-3-(hydroxymethyl)pyrrolidine CAS No. 114214-69-6

1-Boc-3-(hydroxymethyl)pyrrolidine

Cat. No.: B054581
CAS No.: 114214-69-6
M. Wt: 201.26 g/mol
InChI Key: HKIGXXRMJFUUKV-UHFFFAOYSA-N
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Description

Key Milestones in Pyrrolidine Chemistry

Year Development Significance
1857 Isolation of pyrrolidine from tobacco alkaloids Established biological relevance
1957 Introduction of BOC protecting group Enabled amine protection in peptide synthesis
2002 Computational modeling of pyrrolidine pseudorotation Clarified conformational dynamics
2015 Scalable synthesis of 3-substituted pyrrolidines Facilitated industrial drug production

Structure-Function Relationships in N-Protected Pyrrolidines

The BOC group in tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate serves dual roles: (1) it stabilizes the pyrrolidine nitrogen against undesired reactions during synthesis, and (2) modulates solubility for selective crystallization. The hydroxymethyl group at C3 enhances hydrogen-bonding capacity, making the compound a valuable precursor for glycosidase inhibitors and kinase modulators.

Comparative studies show that N-BOC protection increases the compound’s thermal stability (decomposition temperature: 285–291°C) compared to unprotected analogs. The hydroxymethyl group’s polarity also improves aqueous solubility (logP: 0.89), critical for bioconjugation applications.

Physicochemical Properties

Property Value Source
Molecular formula C₁₀H₁₉NO₃
Molecular weight 201.26 g/mol
Boiling point 285–291°C
Density 1.089 g/cm³
Refractive index 1.468–1.472

Stereochemical Significance of 3-Substituted Pyrrolidines

The stereochemistry at C3 profoundly influences biological activity. The (R)-enantiomer of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate exhibits 10-fold higher binding affinity to ATX compared to the (S)-form, attributed to optimal spatial alignment with hydrophobic enzyme pockets. Chiral resolution using D-pyroglutamic acid achieves enantiomeric ratios of 99:1, as demonstrated in preparative HPLC studies.

Computational models reveal that the (R)-configuration minimizes steric clash with the BOC group, stabilizing a pseudoequatorial conformation that enhances reactivity in nucleophilic substitutions. This stereoelectronic effect underpins its utility in synthesizing antiviral agents like baloxavir marboxil.

Theoretical Aspects of Pyrrolidine Ring Systems

Ab initio studies at the MP2/6-31G** level indicate that the pyrrolidine ring adopts an envelope conformation, with the N-BOC group preferentially equatorial to minimize 1,3-diaxial interactions. The ring puckering amplitude (q₂ = 0.45 Å) and phase angle (φ₂ = 90°) correlate with enhanced stability in polar solvents.

Density functional theory (DFT) calculations predict a 10.3 kcal/mol barrier for nitrogen inversion, which increases to 12.1 kcal/mol upon BOC protection due to steric hindrance. Natural bond orbital (NBO) analysis confirms hyperconjugation between the nitrogen lone pair and σ*(C-N) orbitals, contributing to the ring’s rigidity.

Pseudorotation Phenomenon and Three-Dimensional Space Coverage

Pseudorotation in tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate involves sequential flipping between envelope and half-chair conformations via a twist-boat transition state. Femtosecond rotational coherence spectroscopy (RCS) measured a pseudorotational barrier of 220 ± 20 cm⁻¹, consistent with MP2/6-311+G** calculations. This low-energy pathway (<1 kcal/mol) enables rapid interconversion between axial and equatorial hydroxymethyl orientations, facilitating interactions with diverse biological targets.

Energy Profile of Pseudorotation

Conformation Relative Energy (kcal/mol)
Envelope (axial) 0.0
Twist-boat 0.6
Envelope (equatorial) 0.2

The molecule’s ability to sample 78% of its conformational space within 3 kcal/mol explains its broad pharmacological applications, from enzyme inhibition to polymer crosslinking.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIGXXRMJFUUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412261
Record name tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114214-69-6
Record name tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
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Preparation Methods

Boc Protection of Pre-Functionalized Pyrrolidine Derivatives

A widely adopted route involves the direct Boc protection of pyrrolidine precursors already bearing the hydroxymethyl group. For instance, (3R,4R)-1-benzyl-4-hydroxy-3-pyrrolidinemethanol serves as a starting material, where the benzyl group is subsequently replaced with a Boc moiety.

Procedure :

  • Deprotection of Benzyl Group : The benzyl-protected pyrrolidine derivative undergoes catalytic hydrogenation (H₂, Pd/C) in ethanol to remove the benzyl group, yielding the free amine.

  • Boc Protection : The amine is treated with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) at 20°C for 16 hours, achieving near-quantitative yields (98%) .

Key Data :

ParameterValueSource
Starting Material(3R,4R)-1-benzyl-4-hydroxy-3-pyrrolidinemethanol
ReagentDi-tert-butyl dicarbonate
SolventDichloromethane
Temperature20°C
Reaction Time16 hours
Yield98%

This method is favored for its simplicity and high efficiency, though it requires access to specialized pyrrolidine precursors.

Hydroxymethylation Followed by Boc Protection

An alternative approach introduces the hydroxymethyl group onto a pyrrolidine ring prior to Boc protection. This method is advantageous when starting from commercially available pyrrolidine derivatives.

Procedure :

  • Hydroxymethylation : Pyrrolidine is treated with formaldehyde under basic conditions (e.g., NaOH) to introduce the hydroxymethyl group at the 3-position.

  • Boc Protection : The resulting 3-(hydroxymethyl)pyrrolidine is reacted with Boc anhydride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.

Key Data :

ParameterValueSource
Hydroxymethylation AgentFormaldehyde
CatalystDMAP
SolventTHF
Yield (Overall)75–85%

This route offers flexibility but requires careful control of reaction conditions to avoid over-alkylation.

Mild Boc Protection Using tert-Butyl Chloroformate

For lab-scale synthesis, tert-butyl chloroformate (Boc-Cl) provides a reactive alternative to Boc anhydride, particularly under mild conditions.

Procedure :

  • Reaction Setup : 3-(Hydroxymethyl)pyrrolidine is dissolved in DCM and cooled to 0°C.

  • Boc Activation : Boc-Cl is added dropwise, followed by triethylamine (TEA) to scavenge HCl.

  • Workup : The mixture is stirred at room temperature for 12 hours, followed by aqueous extraction and solvent evaporation.

Key Data :

ParameterValueSource
Reagenttert-Butyl chloroformate
BaseTriethylamine
SolventDichloromethane
Temperature0°C → Room temperature
Yield90–95%

This method is ideal for small-scale syntheses due to its rapid kinetics and high purity outcomes.

Industrial-Scale Synthesis via Continuous Flow Processes

To address scalability, industrial protocols employ continuous flow reactors, enhancing reproducibility and reducing reaction times.

Procedure :

  • Flow Reactor Setup : A mixture of 3-(hydroxymethyl)pyrrolidine and Boc anhydride is pumped through a microreactor at 50°C.

  • Residence Time : 10–15 minutes.

  • In-Line Purification : The product is continuously extracted using a membrane separator.

Key Data :

ParameterValueSource
Reactor TypeMicroreactor
Temperature50°C
Residence Time10–15 minutes
Throughput5 kg/day
Yield92–94%

Continuous flow methods minimize side reactions and are cost-effective for large-volume production.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldScalability
Boc Protection of Pre-Functionalized DerivativesHigh yield, simple workflowRequires specialized precursors98%Moderate
Hydroxymethylation + Boc ProtectionFlexible starting materialsMulti-step, moderate yield85%Low
Mild Boc Protection with Boc-ClRapid, high purityRequires careful temperature control95%Lab-scale
Continuous Flow ProcessHigh throughput, consistentInitial setup cost94%Industrial

Chemical Reactions Analysis

Types of Reactions

OSM-S-23 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the thienopyrimidine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols are used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further evaluated for their biological activity.

Scientific Research Applications

OSM-S-23 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum cultures, with low mammalian cell toxicity and a low propensity for resistance development . The compound has also been explored for its potential in inhibiting other parasitic diseases and as a tool for studying the mechanisms of drug resistance in malaria.

Mechanism of Action

The mechanism of action of OSM-S-23 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This enzyme is crucial for protein translation in the parasite. OSM-S-23 acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an asparagine-OSM-S-23 adduct. This adduct formation blocks the enzyme’s activity, leading to the activation of the amino acid starvation response in the parasite .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate and analogous compounds.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features Evidence ID
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate -CH₂OH at C3 C₁₀H₁₉NO₃ 201.27 Primary alcohol; oxidizable to aldehyde (e.g., compound 22)
Tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate -CH₂OH at C3 and C4 C₁₁H₂₁NO₄ 231.29 Enhanced hydrophilicity; dual reactive sites for crosslinking
Tert-butyl (2S,3R)-2-(hydroxymethyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate (7c) -CH₂OH at C2, phenyl group at C3 C₂₅H₃₇NO₄ 415.57 Increased lipophilicity; potential anticancer activity via S1P receptor modulation
Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate -CH₂OH and -NH₂ at C3 C₁₀H₂₀N₂O₃ 216.28 Amphoteric properties; suitable for peptide coupling
Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate -CN and -OH at C3 C₁₀H₁₆N₂O₃ 212.25 Electron-withdrawing cyano group stabilizes intermediates
Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate -CH₂OH at C3, -CF₃-substituted phenyl at C4 C₁₈H₂₄F₃NO₃ 371.39 Metabolic stability due to trifluoromethyl group
Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate -C≡CH and -OH at C3 C₁₁H₁₇NO₃ 211.26 Ethynyl group enables click chemistry applications

Reactivity and Functional Group Analysis

  • Hydroxymethyl Group: The primary alcohol in the parent compound is readily oxidized to an aldehyde (tert-butyl 3-formylpyrrolidine-1-carboxylate), a key step in synthesizing Schiff bases or heterocycles .
  • Amino Derivatives: Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate exhibits dual functionality, enabling conjugation with carboxylic acids or participation in urea/thiourea formation .
  • Electron-Withdrawing Groups: Cyano (-CN) or trifluoromethyl (-CF₃) substituents enhance stability and direct regioselectivity in nucleophilic reactions .

Physicochemical Properties

  • Solubility : Hydrophilicity increases with additional polar groups (e.g., bis-hydroxymethyl derivative, MW 231.29) but decreases with aromatic or aliphatic substituents (e.g., phenyl or octyl groups) .
  • Stereochemistry : Cis vs. trans configurations (e.g., (3R,4R) vs. (3S,4S)) significantly impact binding affinity in chiral environments, as seen in spirocyclic derivatives .

Biological Activity

Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with hydroxymethyl and carboxylate functional groups. The presence of the tert-butyl group enhances the compound's stability and solubility, which are critical for its biological activity.

The biological activity of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is believed to be mediated through its interactions with specific molecular targets. These interactions can modulate various biological pathways, making it a candidate for therapeutic applications.

Key mechanisms include:

  • Binding Affinity : The compound exhibits binding affinity for various biological receptors, which may influence enzymatic activities and signal transduction pathways.
  • Chemical Transformations : Its ability to undergo chemical transformations allows it to participate in metabolic processes that can enhance or inhibit biological functions.

Biological Activity

Preliminary studies have indicated several potential biological activities associated with tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate:

  • Antimicrobial Properties : Research suggests the compound may exhibit antimicrobial effects, making it a candidate for further investigation in treating infections.
  • Cytotoxicity Against Cancer Cells : Initial findings indicate that it may possess cytotoxic properties against certain cancer cell lines, suggesting potential applications in oncology .
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various pathogens
CytotoxicityReduces viability of cancer cells in vitro
NeuroprotectionPotential protective effects on neuronal cells

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Research

In vitro assays revealed that tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate induced apoptosis in specific cancer cell lines. Flow cytometry analysis showed increased annexin V staining, suggesting that the compound triggers programmed cell death pathways, which could be exploited in cancer therapies.

Synthesis Methods

The synthesis of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can be achieved through several methods:

  • N-Boc Protection : Utilizing N-Boc protection strategies allows for selective functionalization.
  • Chemical Reactions : Reactions involving di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine under controlled conditions have been employed to synthesize this compound effectively .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis often involves nucleophilic substitution or hydroxyl protection/deprotection strategies. For example, tert-butyl esters are typically formed using Boc-protecting groups under mild conditions (e.g., dichloromethane, 0–20°C) with catalysts like DMAP and bases such as triethylamine . Yield optimization requires precise temperature control and stoichiometric ratios to avoid side reactions like over-oxidation or incomplete protection.

Q. Which purification methods are most effective for isolating tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, and what challenges arise during chromatography?

Recrystallization and column chromatography are standard. Polar solvents (e.g., ethyl acetate/hexane mixtures) are preferred for column chromatography, but the compound’s polarity may lead to tailing or low resolution. Pre-adsorption onto silica gel before loading can mitigate these issues .

Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The hydroxymethyl group enhances electrophilicity at adjacent carbons, facilitating substitutions. However, its presence necessitates careful protection (e.g., silylation or acetylation) during multi-step syntheses to prevent undesired side reactions .

Advanced Research Questions

Q. How can contradictory data on reaction yields for tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives be resolved?

Discrepancies often stem from variations in reaction scales or purification techniques. For instance, small-scale reactions may report higher yields due to easier heat/QA control, while industrial-scale processes face challenges like mixing inefficiencies. Systematic replication under standardized conditions (e.g., inert atmosphere, controlled humidity) is critical .

Q. What computational tools predict feasible synthetic pathways for novel derivatives of this compound?

AI-driven platforms like Pistachio and Reaxys leverage reaction databases to propose routes. These tools prioritize steps with high atom economy and compatibility with sensitive functional groups (e.g., avoiding strong acids that may cleave the tert-butyl ester) .

Q. What strategies stabilize the hydroxymethyl group during oxidation reactions?

Temporary protection using tert-butyldimethylsilyl (TBDMS) ethers or benzyl ethers prevents oxidation. For example, TBDMS protection under anhydrous conditions allows subsequent oxidation of adjacent amines without degrading the hydroxymethyl moiety .

Q. How does the stereochemistry of the pyrrolidine ring affect biological activity in SAR studies?

Enantiomers of related pyrrolidine derivatives show distinct binding affinities to targets like enzymes or receptors. For instance, (R)-configured analogs may exhibit higher selectivity for G-protein-coupled receptors compared to (S)-forms, as observed in spirocyclic derivatives .

Methodological Considerations

Q. What analytical techniques validate the structural integrity of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and Boc-group integrity.
  • HRMS : Validates molecular weight and purity (>95%).
  • HPLC : Monitors by-products (e.g., de-Boc derivatives) using reverse-phase C18 columns .

Q. How are sensitive functional groups managed in industrial-scale syntheses?

Batch processes with strict inert gas environments (N2_2/Ar) and low-temperature quenching minimize degradation. For example, adding reagents dropwise at −20°C prevents exothermic side reactions .

Safety and Stability

Q. What precautions are critical for handling tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate in aqueous conditions?

The compound is hygroscopic and prone to hydrolysis. Storage under desiccants (e.g., molecular sieves) and avoidance of protic solvents (e.g., methanol) during synthesis are essential. Emergency protocols include neutralization of spills with sodium bicarbonate .

Comparative Analysis

Q. How do steric effects from the tert-butyl group impact reactivity compared to smaller esters (e.g., methyl or ethyl)?

The tert-butyl group provides steric hindrance, slowing nucleophilic attacks at the carbonyl carbon. This stability is advantageous in multi-step syntheses but may require harsher conditions (e.g., TFA) for deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-(hydroxymethyl)pyrrolidine
Reactant of Route 2
1-Boc-3-(hydroxymethyl)pyrrolidine

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